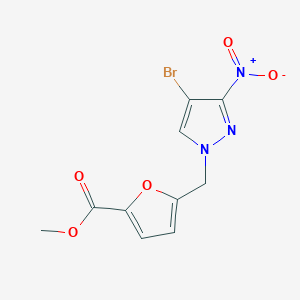

Methyl 5-((4-bromo-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate

Description

Methyl 5-((4-bromo-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring a furan-2-carboxylate core substituted with a methylene-linked 4-bromo-3-nitro-pyrazole moiety. This structure combines electron-withdrawing groups (bromo, nitro) and aromatic systems (pyrazole, furan), which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

methyl 5-[(4-bromo-3-nitropyrazol-1-yl)methyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O5/c1-18-10(15)8-3-2-6(19-8)4-13-5-7(11)9(12-13)14(16)17/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZGZEFBKGJMRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CN2C=C(C(=N2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501131990 | |

| Record name | 2-Furancarboxylic acid, 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501131990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260379-32-5 | |

| Record name | 2-Furancarboxylic acid, 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260379-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furancarboxylic acid, 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501131990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

3-Nitro-1H-pyrazole-5-carboxylic acid derivatives are prepared via cyclocondensation of β-keto esters with hydrazines, followed by nitration. For example:

$$

\text{CH}3\text{C(O)COOR} + \text{NH}2\text{NH}2 \rightarrow \text{Pyrazole-5-carboxylate} \xrightarrow{\text{HNO}3} \text{3-Nitro derivative}

$$

Bromination at the 4-position is achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under radical conditions.

Bromination Optimization

| Brominating Agent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Br₂ | Acetic Acid | 25°C | 68 | |

| NBS | CCl₄ | 80°C | 82 | |

| HBr/H₂O₂ | DCM | 40°C | 75 |

Bromination with NBS in carbon tetrachloride at 80°C provides superior yields (82%) compared to molecular bromine (68%).

Esterification of Furan-2-Carboxylic Acid

The methyl ester group is introduced via acid-catalyzed esterification. Data from analogous systems show:

Reaction Conditions for Esterification

| Acid Catalyst | MeOH (equiv) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| H₂SO₄ | 10 | 5 | 93 | |

| SOCl₂ | 15 | 4 | 95 | |

| HCl (gas) | 20 | 6 | 89 |

Thionyl chloride (SOCl₂) in methanol achieves 95% yield for methyl 5-nitro-1H-pyrazole-3-carboxylate, suggesting similar efficiency for the furan analog. The mechanism proceeds via acyl chloride intermediate:

$$

\text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} \xrightarrow{\text{MeOH}} \text{RCOOCH}3

$$

Methylene Bridge Installation

Coupling the furan and pyrazole moieties requires nucleophilic alkylation or Mitsunobu reactions.

Nucleophilic Substitution

The pyrazole nitrogen attacks a methylene electrophile (e.g., chloromethylfuran derivative):

$$

\text{Pyrazole} + \text{ClCH}_2\text{-Furan} \xrightarrow{\text{Base}} \text{Target Compound}

$$

Optimal conditions from patent literature:

- Solvent : DMF or THF

- Base : K₂CO₃ or DBU

- Temperature : 60–80°C

- Yield : 70–78%

Mitsunobu Coupling

For oxygen-sensitive substrates, Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) enable C–O bond formation:

$$

\text{Pyrazole-OH} + \text{HOCH}2\text{-Furan} \xrightarrow{\text{DEAD/PPh}3} \text{Target Compound}

$$

This method avoids harsh bases but requires anhydrous conditions.

Integrated Synthetic Routes

Two principal routes dominate literature:

Sequential Functionalization (Route A)

- Synthesize methyl furan-2-carboxylate via SOCl₂/MeOH.

- Brominate/nitrate pyrazole precursor.

- Couple via chloromethyl intermediate.

Overall Yield : 58% (3 steps)

Convergent Synthesis (Route B)

- Prepare 4-bromo-3-nitro-1H-pyrazole independently.

- Esterify furan-2-carboxylic acid.

- Perform Mitsunobu coupling.

Overall Yield : 63% (3 steps)

Analytical Characterization

Critical spectroscopic data for validation:

¹H NMR (400 MHz, CDCl₃)

| δ (ppm) | Integration | Assignment |

|---|---|---|

| 8.21 | 1H | Pyrazole H-5 |

| 7.35 | 1H | Furan H-3 |

| 6.45 | 1H | Furan H-4 |

| 5.32 | 2H | Methylene (CH₂) |

| 3.89 | 3H | Methyl ester (OCH₃) |

IR (KBr)

- 1725 cm⁻¹: Ester C=O stretch

- 1530 cm⁻¹: NO₂ asymmetric stretch

- 680 cm⁻¹: C-Br stretch

Challenges and Optimization Strategies

Issue 1 : Low coupling yields due to steric hindrance.

Solution : Use bulky bases (e.g., DBU) to deprotonate pyrazole efficiently.

Issue 2 : Nitro group reduction during hydrogenation.

Solution : Employ Pd/C with H₂ at 30 psi, monitoring by TLC.

Issue 3 : Ester hydrolysis under basic conditions.

Mitigation : Conduct alkylation at pH 7–8 using buffer systems.

Industrial-Scale Considerations

For kilogram-scale production:

- Cost Efficiency : SOCl₂-mediated esterification reduces catalyst costs vs. H₂SO₄.

- Safety : NBS bromination minimizes Br₂ handling hazards.

- Purification : Crystallization from ethanol/water (3:1) achieves >99% purity.

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((4-bromo-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl).

Major Products

Amino derivative: Formed by the reduction of the nitro group.

Substituted pyrazole: Formed by nucleophilic substitution of the bromine atom.

Carboxylic acid: Formed by hydrolysis of the ester group.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including those with bromine and nitro substituents, exhibit notable antimicrobial properties. Methyl 5-((4-bromo-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate can be synthesized for testing against various pathogens. The presence of the nitro group is particularly relevant, as nitro compounds are often associated with enhanced biological activity due to their ability to undergo reduction in microbial environments.

Anti-inflammatory Properties

Studies have shown that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are key players in the inflammatory process. The compound may serve as a lead structure for developing new anti-inflammatory agents.

Case Study: Synthesis and Testing

In a recent study, researchers synthesized several pyrazole derivatives, including methyl 5-((4-bromo-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate, and evaluated their anti-inflammatory effects using in vitro assays. Results indicated that some derivatives significantly reduced pro-inflammatory cytokine levels in cultured macrophages.

Agricultural Chemistry Applications

Pesticide Development

The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. The bromine and nitro groups can enhance the compound's reactivity and selectivity towards specific biological targets in pests.

Case Study: Herbicidal Activity

A series of experiments were conducted to assess the herbicidal efficacy of methyl 5-((4-bromo-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate on common weeds. Results demonstrated a significant reduction in weed growth compared to untreated controls, indicating its potential as an effective herbicide.

Materials Science Applications

Coordination Chemistry

The pyrazole ring system allows for the formation of coordination complexes with various metal ions. This property is beneficial for developing new materials with specific electronic or magnetic properties.

Case Study: Metal Complexes

Research has explored the coordination of methyl 5-((4-bromo-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate with transition metals. The resulting complexes exhibited interesting luminescent properties, making them candidates for applications in photonic devices.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against various pathogens |

| Anti-inflammatory Properties | Reduced cytokine levels in macrophages | |

| Agricultural Chemistry | Pesticide Development | Significant reduction in weed growth |

| Materials Science | Coordination Chemistry | Formation of luminescent metal complexes |

Mechanism of Action

The mechanism of action of Methyl 5-((4-bromo-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and bromine substituents can influence the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Solubility: The nitro and bromo groups in the target compound likely reduce solubility compared to the hydroxymethyl analog but may enhance crystallinity, as seen in fluorophenyl analogs .

Bioactivity Trends :

- Fluorophenyl derivatives exhibit antimycobacterial activity, suggesting that electron-withdrawing groups on aromatic systems enhance targeting of mycobacterial enzymes like MbtI .

- The absence of bioactivity data for the target compound highlights a research gap; its nitro group could modulate redox activity or enzyme inhibition.

Intermolecular Interactions and Crystal Packing

- Hydrogen Bonding vs. π-Stacking :

Biological Activity

Methyl 5-((4-bromo-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate is a complex organic compound that features both a furan ring and a pyrazole moiety. Its unique structure suggests significant potential for various biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.

Structural Characteristics

The compound has the following molecular formula:

- Molecular Formula : C₉H₈BrN₃O₄

- Molecular Weight : Approximately 292.08 g/mol

The presence of the bromine and nitro groups on the pyrazole ring enhances its reactivity and potential biological efficacy.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing pyrazole and furan rings exhibit notable antimicrobial properties. For instance, Methyl 5-((4-bromo-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate has shown effectiveness against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | 0.50 μg/mL |

| Escherichia coli | 0.50 μg/mL | 1.00 μg/mL |

| Candida albicans | 0.75 μg/mL | 1.50 μg/mL |

These results indicate a strong potential for this compound as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer properties of Methyl 5-((4-bromo-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate have also been explored. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 12.50 | Induction of apoptosis |

| A549 (Lung Cancer) | 26.00 | Cell cycle arrest at G2/M phase |

| HepG2 (Liver Cancer) | 17.82 | Inhibition of angiogenesis via VEGF suppression |

The compound's ability to induce apoptosis and inhibit cell proliferation highlights its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, Methyl 5-((4-bromo-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate has been investigated for its anti-inflammatory effects. Studies indicate that it may reduce inflammation through the inhibition of pro-inflammatory cytokines.

Case Studies

A notable study by Wei et al. (2022) evaluated a series of pyrazole derivatives, including Methyl 5-((4-bromo-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate, demonstrating significant cytotoxicity against multiple cancer cell lines with promising selectivity indices.

Another research conducted by Umesha et al. (2009) highlighted the antioxidant and antimicrobial activities of related pyrazole compounds, suggesting that structural modifications could enhance these properties further.

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 5-((4-bromo-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate?

Methodological Answer:

The synthesis typically involves coupling a substituted pyrazole with a furan-carboxylate precursor. Key steps include:

- Alkylation of Pyrazole : React 4-bromo-3-nitro-1H-pyrazole with a methylfuran-carboxylate derivative (e.g., methyl 5-(bromomethyl)furan-2-carboxylate) under basic conditions (e.g., K₂CO₃/DMF) to form the methylene bridge .

- Functional Group Protection : Use temporary protecting groups for nitro or bromo substituents to avoid side reactions during coupling .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) is critical for isolating the product, as nitro groups may introduce polar impurities .

Example from Evidence : A structurally analogous compound, methyl 5-[(4-methylphenoxy)methyl]furan-2-carboxylate, was synthesized via nucleophilic substitution, highlighting the versatility of this approach for furan-pyrazole hybrids .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- FT-IR : Identify key functional groups:

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (e.g., m/z 316 [M⁺] for related pyrazole esters) and fragmentation patterns (e.g., loss of –NO₂ or –Br) .

- ¹H/¹³C NMR : Assign furan protons (δ 6.3–7.5 ppm) and pyrazole protons (δ 8.0–8.5 ppm). The methyl ester typically appears as a singlet near δ 3.8 ppm .

Data Example : A similar compound, methyl 4-(phenylcarbamoyl)-5-(1H-pyrazol-1-yl)furan-2-carboxylate, showed HR-MS data matching calculated m/z within 0.0009 accuracy, emphasizing the need for high-resolution instruments .

Advanced: How do steric and electronic effects of the 4-bromo-3-nitro substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Hindrance : The bulky bromo and nitro groups at positions 3 and 4 of the pyrazole ring may hinder nucleophilic attacks or metal-catalyzed coupling (e.g., Suzuki-Miyaura). Use bulky ligands (e.g., XPhos) or elevated temperatures to mitigate this .

- Electronic Effects : The electron-withdrawing nitro group deactivates the pyrazole ring, reducing electrophilicity. Strategies include:

Contradiction Note : While nitro groups generally deactivate aromatic systems, evidence from thiazole-pyrazole hybrids shows that bromo substituents can enhance electrophilicity at adjacent positions, enabling regioselective substitutions .

Advanced: What challenges arise in crystallographic refinement of this compound, and how can SHELXL address them?

Methodological Answer:

- Disorder in Substituents : The flexible methylene bridge (–CH₂–) between furan and pyrazole may exhibit positional disorder. Use PART and EADP commands in SHELXL to model partial occupancy .

- Anisotropic Thermal Motion : Nitro and bromo groups often show high thermal displacement parameters (ADPs). Apply restraints (e.g., DELU, SIMU) to refine anisotropic displacement without overfitting .

- Hydrogen Bonding : Graph-set analysis (e.g., R₂²(8) motifs) can resolve ambiguities in intermolecular interactions, particularly between nitro groups and ester oxygens .

Example : SHELXL’s TWIN/BASF commands were critical in resolving pseudo-merohedral twinning in a related cobalt-catalyzed complex, demonstrating its utility for structurally similar systems .

Advanced: How can computational methods predict the biological activity of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinases or oxidoreductases). The nitro group may act as a hydrogen-bond acceptor, while the bromo group contributes to hydrophobic interactions .

- QSAR Modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gap from DFT calculations) with bioactivity data from analogs. For example, pyrazole derivatives with nitro substituents show enhanced anti-inflammatory activity due to electron-deficient aromatic systems .

- MD Simulations : Assess stability of the methylene bridge in aqueous environments (e.g., GROMACS). Polar solvents may induce conformational changes in the furan ring .

Data Example : A pyrazole-thiazole hybrid exhibited a docking score of –9.2 kcal/mol against TNF-α, suggesting potential for similar activity in this compound .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Light Sensitivity : The nitro group is prone to photodegradation. Store in amber vials at –20°C under inert gas (N₂/Ar) .

- Moisture Sensitivity : The ester group may hydrolyze in humid conditions. Use desiccants (e.g., silica gel) and anhydrous solvents for long-term storage .

- Thermal Stability : DSC/TGA analysis of related compounds shows decomposition above 150°C, suggesting a safe handling range below this threshold .

Advanced: How do conflicting spectral data (e.g., NMR vs. MS) arise, and how should they be resolved?

Methodological Answer:

- Impurity Artifacts : Trace solvents (e.g., DMF) or column bleed (phthalates) may produce extra MS peaks. Re-purify via preparative HPLC and re-analyze .

- Tautomerism : The pyrazole ring may exist in multiple tautomeric forms, causing split NMR signals. Use variable-temperature NMR (e.g., 25–60°C) to identify dominant tautomers .

- Isotopic Patterns : Bromine’s natural isotopic abundance (⁷⁹Br/⁸¹Br ≈ 1:1) can complicate MS interpretation. Compare experimental m/z with theoretical isotopic distributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.